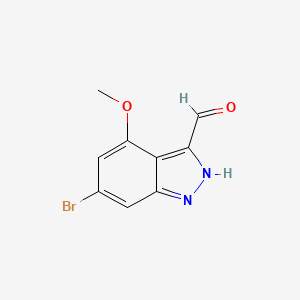

6-Bromo-4-methoxy-1H-indazole-3-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-Bromo-4-methoxy-1H-indazole-3-carbaldehyde is a chemical compound belonging to the indazole family. Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring. This compound is characterized by the presence of a bromine atom at the 6th position, a methoxy group at the 4th position, and an aldehyde group at the 3rd position of the indazole ring. It is used in various chemical and pharmaceutical research applications due to its unique structural properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4-methoxy-1H-indazole-3-carbaldehyde typically involves multiple steps:

Starting Material: The synthesis begins with commercially available 4-bromo-3-nitrotoluene.

Bromination: The bromination of 4-bromo-3-nitrotoluene using bromine in the presence of a suitable catalyst yields 4-bromo-3-nitro-1-bromomethylbenzene.

Bartoli Reaction: The intermediate is then subjected to the Bartoli reaction using isopropenylmagnesium bromide to form 7-bromo-4-(bromomethyl)-2-methylindole.

Methoxylation: The methoxylation of the indole derivative is carried out using sodium methoxide in methanol to introduce the methoxy group at the 4th position.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

6-Bromo-4-methoxy-1H-indazole-3-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The bromine atom at the 6th position can be substituted with other nucleophiles like amines or thiols under suitable conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

Oxidation: 6-Bromo-4-methoxy-1H-indazole-3-carboxylic acid.

Reduction: 6-Bromo-4-methoxy-1H-indazole-3-methanol.

Substitution: 6-Amino-4-methoxy-1H-indazole-3-carbaldehyde (when using amines).

Applications De Recherche Scientifique

Pharmaceutical Development

6-Bromo-4-methoxy-1H-indazole-3-carbaldehyde is recognized for its role as an intermediate in the synthesis of pharmaceutical agents. Notably, it has been investigated for potential anti-cancer and anti-inflammatory activities.

Case Study: Anti-Cancer Activity

Research has demonstrated that derivatives of indazole, including those containing the 6-bromo and 4-methoxy substitutions, exhibit significant inhibitory activity against various cancer cell lines. For instance, compounds structurally similar to this compound showed IC50 values ranging from 10 nM to over 1000 nM against GSK-3β, indicating their potential efficacy in cancer therapy .

Biochemical Research

The compound is utilized in biochemical studies focusing on enzyme inhibition and receptor binding. Its aldehyde functionality allows it to form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity.

Material Science

In material science, this compound can be incorporated into polymer formulations to enhance the properties of coatings and adhesives. Its chemical structure contributes to improved material performance through increased stability and reactivity.

Fluorescent Probes

This compound serves as a building block for synthesizing fluorescent probes essential for biological imaging and diagnostics. The incorporation of the indazole moiety allows for enhanced fluorescence properties, making it valuable in various imaging techniques.

Organic Synthesis

As a versatile reagent in organic synthesis, this compound facilitates the creation of complex molecules efficiently. Its ability to undergo various chemical reactions, such as oxidation and substitution, expands its utility in synthetic chemistry .

Data Table: Summary of Applications

Mécanisme D'action

The mechanism of action of 6-Bromo-4-methoxy-1H-indazole-3-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The bromine and methoxy groups contribute to the compound’s overall reactivity and binding affinity. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparaison Avec Des Composés Similaires

Similar Compounds

6-Bromo-1H-indazole-4-carboxaldehyde: Similar structure but lacks the methoxy group.

4-Methoxy-1H-indazole-3-carbaldehyde: Similar structure but lacks the bromine atom.

6-Bromo-4-methoxy-1H-indazole: Similar structure but lacks the aldehyde group.

Uniqueness

6-Bromo-4-methoxy-1H-indazole-3-carbaldehyde is unique due to the presence of both bromine and methoxy groups along with the aldehyde functionality. This combination of substituents imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development .

Activité Biologique

6-Bromo-4-methoxy-1H-indazole-3-carbaldehyde is a compound belonging to the indazole family, characterized by its unique structural features, including a bromine atom at the 6th position, a methoxy group at the 4th position, and an aldehyde group at the 3rd position of the indazole ring. This compound has garnered attention for its potential biological activities, making it a subject of interest in pharmaceutical research.

The synthesis of this compound typically involves several steps, starting from commercially available precursors. The synthetic route includes bromination, methoxylation, and formylation reactions that yield the final product. The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, which affect its biological activity.

Table 1: Summary of Chemical Reactions

| Reaction Type | Description | Example Products |

|---|---|---|

| Oxidation | Aldehyde to carboxylic acid | 6-Bromo-4-methoxy-1H-indazole-3-carboxylic acid |

| Reduction | Aldehyde to primary alcohol | 6-Bromo-4-methoxy-1H-indazole-3-methanol |

| Substitution | Bromine substitution with nucleophiles | 6-Amino-4-methoxy-1H-indazole-3-carbaldehyde |

Biological Activity

Research indicates that this compound exhibits several biological activities, particularly in the fields of oncology and antimicrobial research.

Anticancer Activity

Studies have shown that derivatives of indazole compounds can exhibit significant anticancer properties. The mechanism of action is believed to involve the inhibition of specific kinases and enzymes critical for cancer cell proliferation. For instance, compounds similar to this compound have been reported to inhibit GSK-3β (Glycogen Synthase Kinase 3 beta), which is involved in various cellular processes including cell cycle regulation and apoptosis.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Preliminary results suggest that it may inhibit the growth of certain bacterial strains, indicating potential as an antimicrobial agent. The presence of the bromine and methoxy groups may enhance its interaction with microbial targets.

Case Studies

- GSK-3β Inhibition : A study assessed various indazole derivatives for their GSK-3β inhibitory activity. Compounds with structural similarities to this compound showed IC50 values ranging from 10 nM to over 1000 nM, highlighting the potential efficacy of this class of compounds in cancer therapy .

- Antimicrobial Testing : In vitro studies on selected derivatives demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) were determined, showcasing promising results for further development .

The biological activity of this compound can be attributed to its ability to form covalent bonds with nucleophilic sites on proteins or enzymes. The aldehyde functionality is particularly reactive, allowing for interactions that may inhibit target enzymes involved in disease pathways.

Comparison with Similar Compounds

Comparative studies with related indazole derivatives reveal that the unique combination of bromine and methoxy groups in this compound contributes to its distinct biological profile.

Table 2: Comparison with Related Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 6-Bromo-1H-indazole-4-carboxaldehyde | Lacks methoxy group | Moderate anticancer activity |

| 4-Methoxy-1H-indazole-3-carbaldehyde | Lacks bromine atom | Lower antimicrobial activity |

| 6-Bromo-4-methoxy-1H-indazole | Lacks aldehyde functionality | Anticancer properties |

Propriétés

IUPAC Name |

6-bromo-4-methoxy-2H-indazole-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O2/c1-14-8-3-5(10)2-6-9(8)7(4-13)12-11-6/h2-4H,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMRTZJMJZYVEAG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC2=NNC(=C12)C=O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.